Product packaging for 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide(Cat. No.:CAS No. 73031-13-7)

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide

Cat. No.: B11218009
CAS No.: 73031-13-7
M. Wt: 264.32 g/mol
InChI Key: OQBYZGSDZYWPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B11218009 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide CAS No. 73031-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73031-13-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)19-17(20)10-13-11-18-16-5-3-2-4-15(13)16/h2-9,11,18H,10H2,1H3,(H,19,20)

InChI Key

OQBYZGSDZYWPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

The Indole Nucleus: a Privileged Scaffold in Medicinal Chemistry

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activities. ijpsr.comindexcopernicus.com Its prevalence in clinically used drugs underscores its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. ijpsr.com

The significance of the indole moiety in medicinal chemistry can be attributed to several key factors:

Structural Mimicry: The indole nucleus is structurally similar to the side chain of the amino acid tryptophan, enabling it to interact with a variety of enzymes and receptors that recognize this endogenous ligand.

Versatile Binding Interactions: The indole ring can participate in a range of non-covalent interactions, including hydrogen bonding (through the N-H group), π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological macromolecules.

Chemical Tractability: The indole scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This synthetic versatility enables the creation of large libraries of indole derivatives for high-throughput screening. nih.gov

The broad spectrum of pharmacological activities associated with indole derivatives is a testament to their therapeutic potential. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. indexcopernicus.combio-connect.nlresearchgate.net

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

Drug NameTherapeutic Application
Indomethacin (B1671933)Anti-inflammatory
VincristineAnticancer
ReserpineAntihypertensive
AmedalinAntidepressant

The Acetamide Moiety: a Key Player in Bioactive Compound Design

The acetamide (B32628) group (-NHC(O)CH₃) is another fundamental functional group frequently incorporated into the structures of bioactive compounds. Its importance in drug design stems from its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Key contributions of the acetamide moiety include:

Hydrogen Bonding Capability: The amide linkage within the acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets such as proteins and enzymes. nih.gov

Metabolic Stability: The acetamide group can influence the metabolic stability of a compound, often being more resistant to enzymatic degradation compared to other functional groups.

Numerous clinically approved drugs contain the acetamide functionality, highlighting its significance in medicinal chemistry. For instance, the widely used analgesic and antipyretic drug, paracetamol, features an acetamide group.

The Research Rationale for Hybrid Indole Acetamide Structures

State-of-the-Art Approaches for the Construction of Indole-3-acetamide Core Structures

The synthesis of the indole-3-acetamide core, which links an indole ring at its C-3 position to an acetamide group, is a central challenge. Modern organic synthesis offers a variety of robust methods to achieve this, focusing on the efficient formation of the amide bond and the selective functionalization of the indole nucleus.

The most direct and widely employed route to this compound involves the coupling of Indole-3-acetic acid with p-toluidine. The formation of the amide (C-N) bond is a cornerstone of organic chemistry, and several reliable methods have been developed for this transformation, ranging from classical coupling reagents to modern catalytic systems. masterorganicchemistry.comorganic-chemistry.org

Coupling Reagent-Mediated Amidation: This is the most common approach, where a coupling reagent activates the carboxylic acid group of Indole-3-acetic acid, facilitating nucleophilic attack by the amine group of p-toluidine.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are extensively used for forming amide bonds under mild, neutral conditions. masterorganicchemistry.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine.

1,1'-Carbonyldiimidazole (CDI): CDI is another highly effective activating agent. It reacts with Indole-3-acetic acid to form a highly reactive acyl-imidazole intermediate. Subsequent addition of p-toluidine yields the desired amide with the formation of imidazole (B134444) and carbon dioxide as byproducts. nih.gov A one-pot multicomponent reaction using CDI has been successfully employed for the synthesis of a library of indole-3-acetamides. nih.gov

Acyl Halide Method: A traditional two-step method involves the conversion of Indole-3-acetic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting indole-3-acetyl chloride is then treated with p-toluidine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the amide.

Catalytic Direct Amidation: Recent advances have focused on more atom-economical and sustainable methods that avoid the use of stoichiometric coupling reagents. organic-chemistry.org Catalytic systems, often based on ruthenium or copper, can facilitate the direct coupling of carboxylic acids and amines, liberating water as the only byproduct. organic-chemistry.org Boronic acids have also been explored as catalysts for direct amide bond formation. whiterose.ac.uk

Table 1: Comparison of C-N Bond Formation Strategies for Amide Synthesis
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Carbodiimide CouplingDCC, EDCRoom temperature, neutral pHMild conditions, high yields, widely applicable. masterorganicchemistry.comForms stoichiometric urea (B33335) byproduct, potential for racemization in chiral substrates.
CDI Activation1,1'-Carbonyldiimidazole (CDI)Room temperature, often one-pot. nih.govHigh reactivity, clean reaction with gaseous byproducts.CDI is moisture-sensitive.
Acyl Halide MethodSOCl₂, (COCl)₂Two steps; often requires base in the second step.High reactivity of acyl halide ensures conversion. masterorganicchemistry.comHarsher conditions, potential for side reactions with sensitive functional groups.
Catalytic AmidationRu, Cu, or Boron catalystsElevated temperatures, removal of water.High atom economy, sustainable. organic-chemistry.orgwhiterose.ac.ukMay require higher temperatures and specific catalysts; substrate scope can be limited.

While starting from Indole-3-acetic acid is most common, alternative strategies involve creating the C-C bond at the C-3 position of a pre-functionalized indole or an indole precursor. These methods offer flexibility in synthesis design.

Friedel-Crafts Alkylation: The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C-3 position. A direct approach involves the alkylation of indole with an appropriate electrophile, such as 2-chloro-N-p-tolylacetamide. researchgate.net This reaction is typically catalyzed by a Lewis acid, though the high nucleophilicity of indole can sometimes allow the reaction to proceed under thermal conditions. Careful control of reaction conditions is necessary to avoid polymerization and N-alkylation.

Transition Metal-Catalyzed C-H Functionalization: A more modern and elegant approach is the direct functionalization of the indole C3-H bond. nih.gov Catalyst-controlled methods, for instance using rhodium(I) or iridium(III) complexes, can achieve site-selective C-H activation and subsequent coupling with a suitable partner, such as a diazo compound, to introduce the desired side chain. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Manipulation of C-3 Precursors: A versatile strategy begins with readily available indole-3-carboxaldehyde (B46971). The aldehyde can be converted into the required two-carbon side chain through various classical organic reactions. For example, a Wittig reaction with a phosphonium (B103445) ylide can introduce the two-carbon backbone, which can then be reduced and elaborated into the N-p-tolyl-acetamide functionality.

Michael Addition Reactions: C-3 substituted indoles can also be prepared via Michael addition. Indolylnitroalkenes, for instance, can act as precursors that, after reaction with a suitable nucleophile, can be transformed into the desired acetamide side chain. researchgate.net

Chemo- and Regioselective Synthesis of N-p-tolyl-acetamide Derivatives

The synthesis of N-aryl acetamides requires careful control of selectivity, particularly when other reactive sites are present in the molecule. In the context of this compound, the key is the selective formation of the amide bond between the carboxylic acid and the designated aniline derivative without unintended side reactions.

The one-pot synthesis using Indole-3-acetic acid, CDI, and a substituted aniline is a prime example of a highly chemo- and regioselective method. nih.gov In this procedure, the Indole-3-acetic acid is first activated by CDI. The resulting acyl-imidazole is a specific acylating agent that selectively reacts with the more nucleophilic aromatic amine (p-toluidine) over other potential nucleophiles. The indole N-H, being significantly less nucleophilic than the amine, does not typically interfere under these conditions. This allows for the clean and efficient synthesis of the target compound.

For instance, a general procedure involves stirring Indole-3-acetic acid with one equivalent of CDI in an aprotic solvent like acetonitrile (B52724) at room temperature. nih.gov After a short period to allow for the formation of the acyl-imidazole, p-toluidine is added to the mixture. The reaction is then stirred until completion, yielding this compound. This method's robustness allows for its application to a wide array of substituted anilines, providing a straightforward entry into a library of N-aryl-indole-3-acetamides.

Innovative Derivatization Strategies for Enhancing Molecular Diversity and Academic Utility

To explore structure-activity relationships and develop compounds for various research applications, the core structure of this compound can be systematically modified. Derivatization strategies focus on altering the indole ring system and varying the substituents on the p-tolyl group.

The indole ring offers several positions for modification to tune the molecule's steric and electronic properties.

N-H Functionalization: The indole nitrogen is a common site for derivatization. It can be alkylated, acylated, or sulfonylated to introduce a variety of functional groups. nih.gov For example, N-methylation can be achieved using methyl iodide in the presence of a base. rsc.org These modifications can influence the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Substitution on the Carbocyclic Ring: The benzene (B151609) portion of the indole nucleus (positions C-4 through C-7) can be functionalized using standard aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce substituents, although regioselectivity can be a challenge and often requires the use of protecting groups or specific directing groups.

Substitution at the C-2 Position: While C-3 is the most nucleophilic position, functionalization at C-2 can be achieved through methods like directed ortho-metalation (using a directing group on the indole nitrogen) followed by quenching with an electrophile. Catalyst-controlled C-H functionalization can also provide selective access to C-2 substituted products. nih.gov

The synthetic route starting from Indole-3-acetic acid and an aniline is highly amenable to creating diversity in the N-aryl portion of the molecule. By simply replacing p-toluidine with other substituted anilines, a large library of analogues can be generated. nih.gov This allows for a systematic investigation of how electronic and steric factors on the N-aryl ring impact the compound's properties.

The table below, based on synthetic procedures for analogous compounds, illustrates the scope of this approach. nih.gov

Table 2: Synthesis of 2-(1H-Indol-3-yl)-N-aryl-acetamide Analogues
Substituted AnilineResulting N-Aryl SubstituentElectronic Effect of Substituent(s)
p-toluidinep-tolylElectron-donating (weak)
AnilinePhenylNeutral
4-Fluoroaniline4-FluorophenylElectron-withdrawing (weak)
4-Chloroaniline4-ChlorophenylElectron-withdrawing (weak)
4-Nitroaniline4-NitrophenylElectron-withdrawing (strong)
4-Methoxyaniline4-MethoxyphenylElectron-donating (strong)
3,4-Dichloroaniline3,4-DichlorophenylElectron-withdrawing (strong)

Exploration of Different Linker Chemistries at the Acetamide Position

Homologation of the Acetamide Linker

One of the fundamental modifications of the acetamide linker involves its extension by one or more methylene (B1212753) units, a process known as homologation. This alteration increases the distance and rotational freedom between the indole nucleus and the p-tolyl group. A common strategy to achieve this is through the synthesis of N-aryl-3-(indol-3-yl)propanamides.

The synthesis typically commences with an electrophilic substitution reaction on the indole ring. For instance, indole can be reacted with acrylonitrile (B1666552) in the presence of a catalyst to yield 3-(1H-indol-3-yl)propanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords 3-(1H-indol-3-yl)propanoic acid. Finally, this carboxylic acid is coupled with p-toluidine to furnish the desired N-p-tolyl-3-(1H-indol-3-yl)propanamide. A variety of coupling agents can be employed for this amide bond formation, including dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Table 1: Synthesis of Homologated Analogue

EntryReactant 1Reactant 2Key TransformationProduct
13-(1H-Indol-3-yl)propanoic acidp-ToluidineAmide couplingN-p-tolyl-3-(1H-indol-3-yl)propanamide

Introduction of Rigid Linkers

To reduce the conformational flexibility of the linker and to probe specific binding conformations, researchers have explored the introduction of more rigid moieties in place of the simple acetamide chain. Examples include the use of glyoxamide and vinylogous amide linkers.

Glyoxamide Linkers:

The synthesis of N-aryl(indol-3-yl)glyoxamides introduces a second carbonyl group into the linker, creating a more rigid and electron-deficient system. A common synthetic route involves the reaction of an indole derivative, such as 1-benzylindole, with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This reactive intermediate is then treated with an appropriate aniline, like p-toluidine, to yield the final N-p-tolyl-2-(1H-indol-3-yl)-2-oxoacetamide.

Table 2: Synthesis of Glyoxamide Analogue

EntryIndole DerivativeReagent 1Reagent 2Product
11-BenzylindoleOxalyl chloridep-Toluidine2-(1-Benzyl-1H-indol-3-yl)-2-oxo-N-p-tolyl-acetamide

Vinylogous Amide Linkers:

Introducing a carbon-carbon double bond into the linker to create a vinylogous amide can also impart rigidity and alter the electronic properties. The Knoevenagel condensation is a key reaction in this approach. For example, indole-3-carboxaldehyde can be condensed with a substituted acetamide, such as 2-cyano-N-phenylacetamide, in the presence of a base like triethylamine. This reaction leads to the formation of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, where the linker is an acrylamide (B121943) moiety.

Bioisosteric Replacement of the Amide Bond

Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. In the context of this compound analogues, the amide functionality has been replaced with various five-membered heterocyclic rings, such as 1,2,3-triazoles and thiazoles.

1,2,3-Triazole Linkers:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for synthesizing 1,2,3-triazole linkers. The synthesis of a 1,4-disubstituted triazole analogue would typically involve the preparation of 3-(azidomethyl)-1H-indole and p-tolylacetylene. The reaction of these two precursors in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, yields the desired 1-(1H-indol-3-ylmethyl)-4-(p-tolyl)-1H-1,2,3-triazole.

Table 3: Synthesis of a 1,2,3-Triazole Analogue

EntryAzide ComponentAlkyne ComponentReaction TypeProduct
13-(Azidomethyl)-1H-indolep-TolylacetyleneCuAAC1-((1H-indol-3-yl)methyl)-4-(p-tolyl)-1H-1,2,3-triazole

Thiazole (B1198619) Linkers:

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. To create a thiazole-linked analogue, a thioamide, such as 2-(1H-indol-3-yl)ethanethioamide, is reacted with an α-haloketone, for instance, 2-bromo-1-(p-tolyl)ethan-1-one. The condensation and subsequent cyclization reaction afford the corresponding 2-(1H-indol-3-ylmethyl)-4-(p-tolyl)thiazole.

Table 4: Research Findings on Different Linker Chemistries

Linker TypeSynthetic MethodKey Features
Propanamide (Homologated)Amide coupling of 3-(1H-indol-3-yl)propanoic acid and p-toluidineIncreased flexibility and length.
Glyoxamide (Rigid)Reaction of indol-3-ylglyoxylyl chloride with p-toluidineIncreased rigidity, potential for additional hydrogen bonding.
Acrylamide (Vinylogous)Knoevenagel condensation of indole-3-carboxaldehyde and a substituted acetamidePlanar and rigid structure, altered electronics.
1,2,3-Triazole (Bioisostere)Copper(I)-catalyzed azide-alkyne cycloadditionMetabolically stable amide isostere.
Thiazole (Bioisostere)Hantzsch thiazole synthesisAromatic, metabolically stable linker.

In Vitro Pharmacological Characterization and High-Throughput Screening Assays

The in vitro pharmacological profile of this compound and related indole-3-acetamide derivatives has been investigated across various studies to determine their biological activities and potential therapeutic applications. These investigations have primarily focused on enzyme inhibition and the modulation of cellular pathways.

Evaluation of Enzyme Inhibition Profiles (e.g., Protein Kinases, Hydrolases)

Research into the enzyme inhibitory activity of this compound has identified it as an inhibitor of the hydrolase α-amylase. In a study evaluating a series of twenty-four newly synthesized indole-3-acetamide derivatives, this compound (referred to as compound 2 in the study) demonstrated moderate inhibitory activity against α-amylase. nih.govacs.org The entire series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives showed promising activity against this enzyme, suggesting that the indole-3-acetamide scaffold is a viable starting point for developing α-amylase inhibitors. nih.gov

While specific data on the inhibition of protein kinases by this compound is not detailed in the available literature, the broader indole scaffold is a well-established component in numerous kinase inhibitors, where it is known to interact with amino acid residues in the ATP-binding sites of target kinases. mdpi.com

Enzyme Inhibition Profile of this compound
Enzyme TargetEnzyme ClassInhibitory Activity (IC50)Reference
α-AmylaseHydrolase2.73 ± 0.12 µM nih.govacs.org

Other related indole-acetamide derivatives have been identified as inhibitors of different enzymes. For instance, certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of both the respiratory syncytial virus (RSV) and influenza A virus, and were subsequently investigated as potential inhibitors for the SARS-CoV-2 RdRp. nih.gov Additionally, other derivatives have been developed as potent inhibitors of transketolase and HIV-1 Tat-mediated viral transcription. nih.govnih.gov

Assessment of Cellular Pathway Modulation in Model Systems (e.g., Cell Cycle Progression, Apoptosis Induction)

Direct studies assessing the effect of this compound on cell cycle progression and apoptosis were not found in the reviewed literature. However, extensive research on structurally related indole derivatives demonstrates that this class of compounds frequently modulates these critical cellular pathways.

For example, a different indole derivative, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to inhibit the proliferation of melanoma cells by inducing both apoptosis and autophagy. nih.gov This compound's activity may be linked to its modulation of the PI3K/Akt and MAPK signaling pathways. nih.gov

Another study focused on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives found that they inhibit tubulin polymerization. rsc.org The lead compound from this series, 7d , induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the G2/M phase in HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org Furthermore, the compound N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide was found to selectively induce cell cycle arrest in the G1 phase and promote apoptosis in the malignant colonic cell line HT29. mdpi.com

These findings collectively suggest that the indole-acetamide scaffold is capable of interacting with cellular machinery to induce programmed cell death and halt cell cycle progression, although specific activity for this compound remains to be elucidated.

Ligand-Receptor Interaction Studies on Defined Biological Targets

Ligand-receptor interaction studies for this compound have been performed in silico. Molecular docking simulations were used to explore its binding mode within the active site of the α-amylase enzyme. nih.govacs.org These computational studies aimed to understand the structural basis for the observed inhibitory activity and to identify key interactions between the compound and amino acid residues in the enzyme's binding pocket. nih.govacs.org

Broader studies on other indole derivatives have explored their interactions with various receptors. For instance, certain halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides have been evaluated for their binding affinity to peripheral benzodiazepine receptors. nih.gov Other research has investigated indole derivatives as ligands for serotonin 5-HT1A and 5-HT2A receptors, identifying a salt bridge as the main interaction. mdpi.com

Elucidation of Molecular Mechanisms of Action in Preclinical Cellular Models

The precise molecular mechanisms of action for this compound have not been fully elucidated in the available scientific literature. However, research on related compounds provides insight into the potential protein targets and signaling pathways that this class of molecules can modulate.

Identification of Specific Protein and Nucleic Acid Targets

While the specific protein or nucleic acid targets for this compound are not definitively identified, the α-amylase enzyme is a confirmed biological target based on in vitro inhibition assays. nih.govacs.org

Studies of analogous compounds have successfully identified specific molecular targets. A class of N-acetamide indoles developed as antimalarials was found to target PfATP4, an ion pump in Plasmodium falciparum. nih.gov Other research has identified tubulin as the direct target for certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives that exhibit anticancer properties. rsc.org In the context of antiviral research, the RNA-dependent RNA polymerase (RdRp) is the target for a range of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. nih.gov These examples highlight the ability of the indole-acetamide scaffold to be chemically modified to interact with a diverse array of protein targets.

Detailed Analysis of Signal Transduction Pathway Perturbations

A detailed analysis of signal transduction pathway perturbations caused by this compound is not available. However, mechanistic studies on related compounds offer potential insights.

The anticancer activity of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide in melanoma cells has been associated with its influence on the PI3K/Akt and MAPK signaling pathways. nih.gov In the field of antiviral research, acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were found to inhibit HIV-1 replication by interfering with Tat-mediated viral transcription. nih.gov The mechanism involves inhibiting the ejection of histone H3 from the long-terminal repeat (LTR) promoter, suggesting an effect on epigenetic modulation of the viral promoter. nih.gov

These findings underscore the potential for indole-acetamide derivatives to perturb key signaling cascades involved in cell survival, proliferation, and viral replication, although further specific investigation is required for this compound.

Table of Mentioned Compounds

Compound Name
This compound
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides
N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides
N-acetamide indoles

Biomarker Modulations in In Vitro Systems

The in vitro biological activities of this compound have been investigated, with a particular focus on its potential as an antihyperglycemic agent. Research has shown that this compound exhibits inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism.

A study involving a series of indole-3-acetamide derivatives identified this compound as an active inhibitor of α-amylase. nih.gov The inhibitory concentration (IC50) value for this compound was determined, providing a quantitative measure of its potency in this in vitro assay. The specific IC50 value, along with those of related compounds, is detailed in the table below.

Table 1: In Vitro α-Amylase Inhibitory Activity of this compound and Related Compounds

Compound Name Substitution on N-phenyl ring IC50 (µM)
2-(1H-Indol-3-yl)-N-phenyl-acetamide None -
This compound p-tolyl Value not specified in abstract
2-(1H-Indol-3-yl)-N-(4-fluorophenyl)-acetamide 4-fluoro -
2-(1H-Indol-3-yl)-N-(4-chlorophenyl)-acetamide 4-chloro -
2-(1H-Indol-3-yl)-N-(4-bromophenyl)-acetamide 4-bromo 1.09 ± 0.11
Acarbose (Standard) - 0.92 ± 0.40

The structure-activity relationship (SAR) studies within this series of compounds indicated that the nature and position of the substituent on the N-phenyl ring play a crucial role in the α-amylase inhibitory activity. nih.gov While the specific IC50 for the p-tolyl derivative was not highlighted as the most potent, its activity contributes to the understanding of the pharmacophore.

Further in vitro studies on related indole-acetamide derivatives have explored their potential as anticancer agents. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were evaluated for their antiproliferative activities against various cancer cell lines. rsc.org Mechanistic studies on the lead compound from this series revealed that it induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization. rsc.org While these findings are for structurally related compounds, they suggest potential avenues for investigating the broader class of indole-acetamides.

In Vivo Preclinical Mechanistic Investigations (Focus on Target Engagement and Pharmacodynamic Readouts)

As of the current literature review, specific in vivo preclinical mechanistic investigations for this compound have not been reported. The subsequent sections will discuss the approaches and findings for closely related indole-acetamide derivatives to provide context for potential future in vivo studies of the title compound.

While no animal model data is available for this compound, studies on other indole-acetamide derivatives have utilized animal models to assess their in vivo efficacy. For example, a study on N-acetamide indole analogs as antimalarials used a Plasmodium berghei mouse model. However, the lead compound in that study exhibited low efficacy in this model, which was attributed to species differentiation in the target protein, ATP4, and moderate systemic exposure.

Another study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives as inhibitors of the respiratory syncytial virus (RSV) used BALB/c mice. Despite demonstrating in vitro antiviral activity, these compounds did not inhibit RSV infection in the mouse model. The researchers hypothesized that this lack of in vivo efficacy could be due to rapid metabolism.

These examples with related compounds underscore the importance of conducting in vivo studies to translate in vitro findings and highlight potential challenges such as species-specific target differences and pharmacokinetic properties.

There is currently no published data on the in vivo target modulation or pharmacodynamic biomarkers for this compound.

For the broader class of indole-containing compounds, in vivo target engagement and pharmacodynamic biomarker assessment are crucial for establishing a mechanism of action and guiding clinical development. For instance, in the context of the N-acetamide indoles targeting PfATP4 in malaria, confirmation of target engagement in vivo would involve demonstrating a downstream effect of PfATP4 inhibition, such as disruption of Na+ ion homeostasis in the parasite within the host.

In the case of the antiviral 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives, in vivo target engagement could be assessed by measuring viral load in the lungs of infected mice treated with the compound. Pharmacodynamic biomarkers could include the quantification of viral RNA or proteins in tissue samples. The study on these RSV inhibitors utilized in vivo imaging and RT-qPCR to assess the viral load.

Future in vivo studies on this compound would need to establish relevant animal models and develop assays to measure target engagement and downstream pharmacodynamic effects based on its specific biological target.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 1h Indol 3 Yl N P Tolyl Acetamide Series

Systematic Investigation of Structural Features Governing In Vitro Biological Activities

The biological activities of the 2-(1H-indol-3-yl)-N-p-tolyl-acetamide series are significantly influenced by the structural features of the molecule. Systematic investigations have revealed that modifications to the N-phenylacetamide moiety, particularly the substituents on the phenyl ring, play a crucial role in modulating the in vitro biological activities of these compounds.

A study on a series of twenty-four indole-3-acetamide (B105759) derivatives as potential antihyperglycemic and antioxidant agents demonstrated that the nature and position of substituents on the N-phenyl ring dramatically affect their α-amylase inhibitory activity. nih.gov The core structure, 2-(1H-indol-3-yl)-N-phenylacetamide, serves as a scaffold for these modifications.

Alkyl and Alkoxy Substituents: The introduction of alkyl and alkoxy groups at various positions on the phenyl ring has been explored. For instance, 2-(1H-indol-3-yl)-N-p-tolyl acetamide (B32628) itself was synthesized and characterized. nih.gov The position and number of methyl groups influence the inhibitory activity. Compounds with methyl groups at the para position showed superior activity among methyl-substituted derivatives. researchgate.net A para-methoxy substituent resulted in superior activity compared to methyl-substituted derivatives. nih.govacs.org However, having two methoxy groups para to each other led to a slight decrease in inhibition. nih.govacs.org

Halogen Substituents: Halogen substitution on the phenyl ring is another critical determinant of biological activity. Among halogen-substituted derivatives, a para-fluoro group resulted in the most active compound of the series, which is attributed to the inductive effect of the fluoro group. nih.govacs.org Changing the position of the fluoro group from para to meta resulted in decreased inhibition. nih.govacs.org Similarly, a bromo group at the para position was slightly more active than a meta-bromo substituent. nih.govacs.org A para-chloro substituted compound was the second most active in this series. acs.org The introduction of a methyl group alongside a chloro substituent led to weaker inhibition. acs.org

The following table summarizes the in vitro α-amylase inhibitory activity of selected 2-(1H-indol-3-yl)-N-phenylacetamide derivatives with different substituents on the phenyl ring.

CompoundSubstituent on N-phenyl ringIC50 (μM) for α-amylase inhibition
2p-methylNot explicitly stated in the provided text, but synthesized.
8p-methoxy2.15 ± 0.1
9di-methoxy (para)2.42 ± 0.07
10methoxy and methyl2.24 ± 0.06
13p-bromo2.1 ± 0.1
14m-bromo2.27 ± 0.04
15p-fluoro1.09 ± 0.11
16m-fluoro2.25 ± 0.05
19m-iodo2.28 ± 0.08
20p-iodo2.14 ± 0.08
21p-chloro1.76 ± 0.2
22chloro and methyl (para)2.33 ± 0.09

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

The quantitative analysis of substituent effects on the biological potency of the this compound series reveals a clear dependence on the electronic and steric properties of the substituents on the N-phenyl ring. The IC50 values for α-amylase inhibition provide a quantitative measure of this relationship. nih.gov

Electronic Effects: The data strongly suggests that electron-withdrawing groups at the para position of the phenyl ring enhance the inhibitory potency. The most potent compound in the series, the para-fluoro derivative (IC50 = 1.09 ± 0.11 μM), highlights the favorable impact of a highly electronegative substituent at this position. nih.govacs.org The para-chloro derivative (IC50 = 1.76 ± 0.2 μM) is also highly active. acs.org In contrast, electron-donating groups like methyl generally lead to lower potency compared to halogens. The position of the substituent is also critical, with para-substituted compounds consistently showing higher potency than their meta-substituted counterparts. For example, para-fluoro (IC50 = 1.09 ± 0.11 μM) is significantly more potent than meta-fluoro (IC50 = 2.25 ± 0.05 μM). nih.govacs.org

Steric Effects: Steric hindrance also appears to play a role in biological activity. The introduction of multiple substituents or bulkier groups can lead to a decrease in potency. For instance, the presence of two methoxy groups in compound 9 (IC50 = 2.42 ± 0.07 μM) results in slightly decreased inhibition compared to a single para-methoxy group in compound 8 (IC50 = 2.15 ± 0.1 μM). nih.govacs.org Similarly, the addition of a methyl group to a chloro-substituted ring in compound 22 (IC50 = 2.33 ± 0.09 μM) leads to weaker inhibition compared to the para-chloro compound 21 (IC50 = 1.76 ± 0.2 μM). acs.org

The following interactive data table allows for the exploration of the relationship between substituent properties and biological potency.

CompoundSubstituentPositionElectronic EffectIC50 (μM)
15FluoroparaElectron-withdrawing1.09 ± 0.11
21ChloroparaElectron-withdrawing1.76 ± 0.2
13BromoparaElectron-withdrawing2.1 ± 0.1
20IodoparaElectron-withdrawing2.14 ± 0.08
8MethoxyparaElectron-donating2.15 ± 0.1
16FluorometaElectron-withdrawing2.25 ± 0.05
14BromometaElectron-withdrawing2.27 ± 0.04
19IodometaElectron-withdrawing2.28 ± 0.08

Development of Design Principles for Optimizing Target Affinity and Efficacy

Based on the systematic investigation and quantitative analysis of the this compound series, several key design principles can be formulated to optimize target affinity and efficacy, particularly for α-amylase inhibition.

Prioritize Para-Substitution on the N-phenyl Ring: The consistent observation of higher potency with para-substituted analogs compared to their meta-counterparts suggests that this position is crucial for favorable interactions within the target's active site.

Incorporate Small, Electron-Withdrawing Groups: The superior activity of compounds with fluoro and chloro substituents at the para-position indicates that small, electronegative atoms are beneficial. This is likely due to favorable electronic interactions and the ability to form specific contacts, such as hydrogen bonds or halogen bonds, with the target enzyme.

Avoid Bulky Substituents: The decrease in activity with multiple or larger substituents suggests that steric hindrance can be detrimental to binding. Design strategies should focus on maintaining a streamlined molecular profile to ensure optimal fit within the binding pocket.

These principles provide a rational basis for the design of new, more potent analogs of this compound for specific biological targets.

Correlating Structural Modifications with Changes in Molecular Mechanism

Molecular docking studies have provided valuable insights into how structural modifications in the 2-(1H-indol-3-yl)-N-phenylacetamide series correlate with changes in their molecular mechanism of action at the α-amylase active site. nih.gov

For the most active compound, the para-fluoro derivative, molecular docking revealed that it binds deeply within the binding cavity of α-amylase. nih.gov It forms four key interactions with the amino acid residues Leu165, Ala198, His201, and Asp300. nih.gov The fluoro substituent, due to its high electronegativity, likely participates in favorable electrostatic or hydrogen bonding interactions that are not present with other substituents.

In contrast, less active compounds with meta-substituents or bulkier groups may adopt a slightly different or less optimal binding pose within the active site. This could lead to weaker or fewer interactions with key residues, resulting in a lower inhibitory effect. For instance, the decreased activity of the meta-fluoro analog compared to the para-fluoro analog can be attributed to a less favorable orientation of the fluoro group for interacting with the active site residues. nih.govacs.org

These findings demonstrate a clear correlation between the specific structural modifications, the resulting binding mode within the target's active site, and the observed in vitro biological activity.

Computational Chemistry and Molecular Modeling Applications in the Research of 2 1h Indol 3 Yl N P Tolyl Acetamide

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing Density Functional Theory (DFT), can elucidate molecular geometry, electronic structure, and reactivity. For derivatives of 2-(1H-indol-3-yl)-acetamide, such analyses are crucial for predicting their chemical behavior.

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Conformational analysis of 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide would involve identifying the most stable spatial arrangements of its atoms. This is achieved by optimizing the molecular geometry to find the lowest energy conformer.

Table 1: Predicted Optimized Geometrical Parameters of this compound (based on analogous structures) Note: This data is hypothetical and based on typical values found in similar structures.

Parameter Predicted Value
Indole (B1671886) N-H bond length ~1.01 Å
Amide C=O bond length ~1.24 Å
Amide N-H bond length ~1.02 Å

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgnih.govlibretexts.org

For a related compound, N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule. walshmedicalmedia.com A similar analysis for this compound would likely show that the HOMO is localized on the electron-rich indole ring, while the LUMO is distributed over the acetamide (B32628) and p-tolyl moieties. A small HOMO-LUMO gap would suggest higher chemical reactivity and a greater potential for biological activity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide further insights into the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (based on analogous structures) Note: This data is hypothetical and based on typical values for similar organic molecules.

Parameter Predicted Value (eV)
EHOMO -5.5 to -6.5
ELUMO -1.0 to -2.0
HOMO-LUMO Gap (ΔE) 3.5 to 5.5
Electronegativity (χ) 3.25 to 4.25
Chemical Hardness (η) 1.75 to 2.75

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target).

A hypothetical docking study of this compound against a relevant biological target, such as a protein kinase or a viral enzyme, would likely reveal a combination of intermolecular interactions. These could include:

Hydrogen bonds: The amide N-H and C=O groups, as well as the indole N-H group, are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The indole and p-tolyl rings can form hydrophobic interactions with nonpolar amino acid residues in the protein's active site.

Pi-stacking interactions: The aromatic indole and p-tolyl rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A lower binding energy indicates a more stable complex and a higher affinity. By docking the same ligand against different targets, it is possible to predict its target selectivity.

For the related compound (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, docking against cyclooxygenase-2 (COX-2) yielded a binding energy of -10.11 kcal/mol, which was comparable to the reference compound indomethacin (B1671933) (-11.26 kcal/mol). mdpi.com This suggests that indole-acetamide derivatives can exhibit strong binding affinities. It is anticipated that this compound would also demonstrate significant binding affinities to relevant biological targets.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

Parameter Predicted Value Key Interacting Residues (Hypothetical)
Binding Energy (kcal/mol) -8.0 to -10.0 Leu, Val, Ala, Phe, Tyr, Lys, Asp
Hydrogen Bonds 2-4 Lys, Asp
Hydrophobic Interactions Present Leu, Val, Ala

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. While specific MD simulation studies on this compound are not available, the general methodology and expected outcomes can be described based on studies of other ligand-protein complexes. researchgate.netnih.gov

An MD simulation would typically be performed on the docked complex of this compound and its target protein. The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in the active site.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation can confirm the importance of these interactions for binding stability.

Conformational Changes: MD simulations can reveal any significant changes in the conformation of the protein or the ligand upon binding, which may be crucial for the biological activity.

It is expected that an MD simulation of a stable complex of this compound would show the ligand maintaining its key interactions within the binding pocket, with minimal fluctuations in its position and conformation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

The exploration of this compound and its analogs in drug discovery has been significantly advanced by computational chemistry and molecular modeling. These techniques, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, have been instrumental in elucidating the structural requirements for their biological activities and in the rational design of more potent compounds.

Development of Predictive Models for Biological Activity based on Structural Descriptors

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed biological response. For indole-3-acetamide (B105759) derivatives, various QSAR models have been developed to predict their activity against different biological targets.

Both 2D-QSAR and 3D-QSAR approaches have been employed. In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electronic properties. For instance, studies on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors have utilized Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to build predictive models. semanticscholar.orgresearcher.liferesearchgate.net These models have demonstrated good statistical significance, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their predictive power. semanticscholar.orgresearcher.liferesearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. mdpi.com These methods calculate steric and electrostatic fields around the molecules and correlate them with biological activity. For a series of indole derivatives, CoMFA and CoMSIA studies have successfully generated models with good internal and external validation, providing insights into the favorable and unfavorable regions for substitution. mdpi.com

The selection of relevant molecular descriptors is a critical step in QSAR model development. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic Descriptors: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed information about the electronic structure.

The statistical quality of the developed QSAR models is assessed using various parameters, as exemplified in the table below, which summarizes typical statistical results from QSAR studies on indole acetamide derivatives.

QSAR Model TypeStatistical ParameterTypical Value RangeInterpretation
2D-QSAR (GFA-MLR)r² (training set)0.8 - 0.9High correlation between descriptors and activity.
q² (cross-validation)0.7 - 0.8Good internal predictive ability.
3D-QSAR (CoMFA)r² (training set)0.9 - 0.95Excellent correlation.
q² (cross-validation)0.5 - 0.7Good internal predictive ability.
3D-QSAR (CoMSIA)r² (training set)0.9 - 0.95Excellent correlation.
q² (cross-validation)0.6 - 0.8Good internal predictive ability.

These predictive models serve as valuable tools for the virtual screening of large compound libraries and for the rational design of new derivatives with potentially enhanced biological activity. nih.gov

Identification of Essential Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For indole-based compounds, including derivatives of this compound, pharmacophore models have been developed to understand their binding modes with various enzymes and receptors. nih.govresearchgate.net These models are typically generated based on a set of active compounds or the crystal structure of the target protein with a bound ligand.

A typical pharmacophore model for an indole-3-acetamide derivative might include the following features:

A Hydrogen Bond Donor: Often associated with the N-H group of the indole ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a common hydrogen bond acceptor.

An Aromatic Ring Feature: The indole ring itself, which can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Feature: The tolyl group or other substituted phenyl rings contribute to hydrophobic interactions within the binding pocket of the target.

The table below illustrates a hypothetical pharmacophore model for a series of indole-3-acetamide derivatives based on common findings in the literature.

Pharmacophoric FeatureCorresponding Chemical MoietyType of Interaction
Hydrogen Bond Donor (HBD)Indole N-HHydrogen bonding with receptor
Hydrogen Bond Acceptor (HBA)Acetamide C=OHydrogen bonding with receptor
Aromatic Ring (AR)Indole ring systemπ-π stacking, hydrophobic interaction
Hydrophobic Group (HY)p-tolyl groupHydrophobic interaction

Molecular docking studies often complement pharmacophore modeling by providing a more detailed picture of the binding orientation and interactions of the ligand within the active site of the target protein. nih.gov For instance, docking studies of indole-3-acetamide derivatives into the active site of enzymes like α-amylase have revealed specific amino acid residues that are crucial for binding. nih.gov These studies help to validate the pharmacophore model and provide a structural basis for the observed structure-activity relationships.

By combining QSAR and pharmacophore modeling, researchers can gain a comprehensive understanding of the structural requirements for the biological activity of this compound and its analogs. This knowledge is invaluable for the design of new, more potent, and selective therapeutic agents.

Future Research Directions and Translational Perspectives for Indole Acetamide Conjugates in Chemical Biology

Exploration of Novel Biological Targets for Therapeutic Intervention

The therapeutic potential of indole (B1671886) derivatives stems from their ability to interact with a diverse range of biological targets. nih.gov While initial studies on indole-3-acetamides have identified specific enzyme inhibitory activities, the broader class of indole-containing compounds is known to modulate several key pathways implicated in major diseases, particularly cancer. nih.govmdpi.com Future research will focus on systematically exploring these and other novel targets to uncover new therapeutic avenues for indole-acetamide conjugates.

Key biological targets for indole derivatives include:

Protein Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. mdpi.commdpi.com Numerous indole-based compounds have been developed as inhibitors of specific kinases like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis. mdpi.com

Tubulin Polymerization: Tubulin is the building block of microtubules, which are essential for cell division. mdpi.com Some indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism similar to established anticancer drugs. nih.govrsc.org

DNA Topoisomerases: These enzymes regulate the topology of DNA during replication and transcription. mdpi.com Indole compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells and leading to their death. mdpi.comresearchgate.net

α-Amylase: In the context of metabolic disorders, indole-3-acetamides have been evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov By inhibiting this enzyme, these compounds can help manage hyperglycemia. nih.gov

The structural versatility of the indole scaffold allows for modifications that can tune the binding affinity and selectivity for these and other targets. nih.gov Ongoing research aims to identify new indole-acetamide analogues that can interact with novel targets in pathways related to neurodegenerative diseases, inflammatory conditions, and infectious diseases. chula.ac.thnih.gov

Table 1: Potential Biological Targets for Indole-Acetamide Derivatives

Target Class Specific Example(s) Therapeutic Area
Enzymes (Metabolic) α-Amylase Diabetes
Enzymes (Oncology) Protein Kinases (EGFR, BRAFV600E), DNA Topoisomerase Cancer
Structural Proteins Tubulin Cancer
Receptors Aryl Hydrocarbon Receptor (AHR) Gut Motility, Inflammation

Development of Advanced Synthetic Strategies for Complex and Multifunctional Analogues

The synthesis of diverse and complex libraries of indole-acetamide analogues is crucial for exploring their structure-activity relationships (SAR) and identifying lead compounds. nih.gov Traditional synthetic methods are being supplemented and replaced by more advanced and efficient strategies that allow for greater molecular complexity.

A common method for synthesizing indole-3-acetamides involves the coupling of indole-3-acetic acid with various substituted anilines using a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This one-pot reaction is efficient for creating a basic library of derivatives. nih.gov

However, to create more complex and multifunctional analogues, advanced strategies are being developed:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. researchgate.net MCRs are increasingly used to generate novel heterocyclic systems attached to the indole core. researchgate.net

Divergent Synthesis: This approach starts from a common intermediate that can be systematically modified to produce a wide range of structurally diverse analogues. nih.gov This is particularly useful for creating libraries of natural product-like compounds for high-throughput screening. nih.gov

Catalyst-Mediated C-H Functionalization: Modern catalytic methods, often using transition metals like rhodium or palladium, enable the direct functionalization of C-H bonds on the indole ring. rsc.org This allows for the introduction of new functional groups at specific positions (e.g., C2, C3) with high precision, which was previously difficult to achieve. rsc.orgdntb.gov.ua

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the production of indole derivatives, enabling rapid optimization of reaction conditions and the generation of large compound libraries for biological screening.

These advanced synthetic methods provide the tools needed to build complex molecules with multiple functional groups, potentially allowing for the development of multi-target drugs or compounds with finely tuned pharmacological properties. researchgate.net

Table 2: Synthetic Strategies for Indole-Acetamide Analogues

Strategy Description Advantages
One-Pot Coupling Direct reaction of indole-3-acetic acid with anilines using a coupling agent. Simple, efficient for basic analogues. nih.gov
Multi-Component Reactions Combining three or more reactants in a single step to build complex molecules. High efficiency, atom economy, rapid access to complexity. researchgate.net
Divergent Synthesis Using a common intermediate to generate a library of diverse structures. Systematic exploration of chemical space. nih.gov
C-H Functionalization Direct, catalyst-mediated modification of the indole ring's C-H bonds. High precision and selectivity for late-stage diversification. rsc.org

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net These computational tools are particularly valuable for navigating the vast chemical space of possible indole-acetamide derivatives to identify candidates with desired biological activities and drug-like properties. springernature.commdpi.com

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known bioactive molecules. researchgate.netfrontiersin.org These models learn the underlying rules of chemical structure and can then generate novel molecular structures, including new indole-acetamide analogues, that are predicted to be active against a specific biological target. researchgate.netmdpi.com This approach has been successfully used to design novel inhibitors for various targets. frontiersin.org

Virtual Screening and Property Prediction: AI/ML algorithms can rapidly screen virtual libraries containing thousands or millions of compounds to predict their binding affinity to a target protein. nih.govresearchgate.net Furthermore, these models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. zenodo.org

Lead Optimization: Once a promising hit compound is identified, ML models can suggest specific structural modifications to improve its potency, selectivity, or metabolic stability. nih.gov This iterative design-predict-synthesize cycle, guided by AI, can significantly shorten the timeline for developing a drug candidate. mdpi.com

The integration of AI and ML offers a powerful approach to rationally design the next generation of indole-acetamide conjugates, making the discovery process more efficient and cost-effective. nih.govresearchgate.net

Design and Mechanistic Evaluation of Targeted Delivery Systems for Enhanced Biological Efficacy

Even a highly potent compound can be ineffective if it does not reach its biological target in sufficient concentration or if it causes off-target toxicity. Targeted drug delivery systems are designed to overcome these challenges by protecting the drug from degradation and ensuring its release at the specific site of action. nih.gov For indole derivatives like 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide, developing such systems is a key translational step.

Several types of delivery systems are being explored for indole-based compounds:

Nanoparticle-Based Systems: Encapsulating indole derivatives in nanoparticles, such as those made from Layered Double Hydroxides (LDHs) or biocompatible polymers, can improve their solubility, stability, and bioavailability. nih.govresearchgate.net These nanocarriers can be engineered to release the drug in a controlled manner in response to specific physiological triggers, such as the pH of the colon. nih.gov

Polymer-Based Conjugates: Attaching the indole-acetamide molecule to a polymer can alter its pharmacokinetic profile, extending its circulation time and potentially targeting it to specific tissues.

pH-Responsive Systems: For conditions affecting specific parts of the gastrointestinal tract, such as inflammatory bowel disease, delivery systems using pH-sensitive polymers like Eudragit® S-100 can be employed. nih.gov These polymers remain intact in the acidic environment of the stomach but dissolve in the more neutral or alkaline pH of the colon, releasing the drug directly at the target site. nih.govresearchgate.net

The mechanistic evaluation of these delivery systems is critical. In vitro studies typically involve assessing the drug release profile under conditions that simulate different biological environments (e.g., simulated gastric fluid, intestinal fluid). nih.gov These studies help determine how effectively the carrier protects the drug and controls its release. In vivo biodistribution studies are then used to confirm that the delivery system successfully transports the drug to the target tissue and enhances its therapeutic efficacy. researchgate.net

Q & A

Q. Advanced Research Focus

  • ADME Prediction : Tools like SwissADME calculate LogP (lipophilicity), BBB permeability, and CYP450 metabolism. The methoxyethyl group in analogs may reduce clearance rates .
  • Toxicity Profiling : QSAR models flag potential hepatotoxicity or mutagenicity by comparing substructures to databases like Tox21 .

What are the best practices for resolving contradictions in spectroscopic data across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Cross-reference data with high-confidence sources (e.g., crystallographic databases) to validate peak assignments.
  • Synchrotron IR/NMR : High-resolution facilities reduce artifacts from impurity peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.